1-丙磺酸,3-(((2S)-2-氨基-3-甲基-1-氧丁基)氨基)-

描述

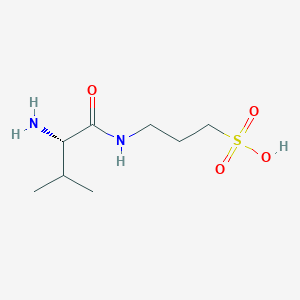

“1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-” is also known as 3-Aminopropane-1-sulfonic acid . It’s an amino sulfonic acid that is the 3-amino derivative of propanesulfonic acid .

Molecular Structure Analysis

The molecular formula of this compound is C3H9NO3S . It has an average mass of 139.173 Da and a monoisotopic mass of 139.030319 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 29.9±0.4 cm3 . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its polar surface area is 89 Å2, and its polarizability is 11.9±0.5 10-24 cm3 . Its surface tension is 61.2±3.0 dyne/cm, and its molar volume is 100.3±3.0 cm3 .科学研究应用

Alzheimer’s Disease Biomarker Reduction

ALZ-801 has shown significant reductions in Alzheimer’s disease (AD) biomarkers such as phosphorylated tau (p-tau)181 and amyloid-ß (Aß) 42 after two years of treatment in a phase 2 study .

Sustained Cognition in Early Alzheimer’s

Oral administration of ALZ-801 sustained cognition and lowered levels of disease-related biomarkers in people with early Alzheimer’s disease carrying the APOE4 genetic variant over a two-year period .

Blood Brain Barrier Penetration

ALZ-801 is an oral agent that efficiently crosses the blood-brain barrier, selectively interacts with amyloid monomers to inhibit their misfolding, and blocks the formation of neurotoxic soluble amyloid oligomers without affecting insoluble amyloid plaques or fibrils .

Memory Improvement

Interim six-month results from a Phase 2 trial indicated that ALZ-801 safely lowered levels of p-tau 181, a key biomarker of neurodegeneration, and led to significant memory improvements in adults with early Alzheimer’s who have one or two copies of APOE4 .

Phase 3 Trial Evaluation

ALZ-801 will be evaluated in a phase 3 trial in homozygous APOE4/4 patients with early AD, as it selectively and fully inhibits the formation of Aβ42 oligomers at the clinical dose without evidence of vasogenic edema .

作用机制

Target of Action

ALZ-801, also known as Valiltramiprosate, primarily targets beta-amyloid (Aβ) oligomers . These oligomers are neurotoxic and are associated with the onset of cognitive symptoms and progression of Alzheimer’s Disease (AD) .

Mode of Action

ALZ-801 acts by inhibiting the aggregation of Aβ42 into toxic oligomers . It does this through a novel enveloping molecular mechanism of action that fully blocks the formation of these neurotoxic soluble amyloid oligomers . Additionally, a recent study suggests that homotaurine, the active agent in ALZ-801, activates GABA receptors, suggesting an alternative mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by ALZ-801 involves the aggregation of Aβ42. By inhibiting the formation of Aβ42 oligomers, ALZ-801 prevents the downstream effects of these oligomers, which include neurotoxicity and the progression of AD .

Pharmacokinetics

It is rapidly absorbed from the gastrointestinal tract and undergoes rapid and complete cleavage of the valine moiety via a hepatic or plasma amidase, leading to the release of tramiprosate in plasma . Tramiprosate is subsequently metabolized to its major primary metabolite NRM5074 and eliminated by renal excretion . ALZ-801 has a longer half-life and less variability in blood levels between people than tramiprosate . It can be taken with food without affecting plasma concentrations .

Result of Action

Treatment with ALZ-801 has been shown to result in significant reductions in relevant AD biomarkers such as phosphorylated tau (p-tau)181 and amyloid-ß (Aß) 42 . This suggests that the drug is effective in reducing the levels of these biomarkers, which are associated with the progression of AD . Additionally, ALZ-801 has been shown to improve cognition in patients with AD .

Action Environment

The action of ALZ-801 is influenced by various environmental factors. For example, the drug can be taken with food, which significantly reduces the occurrence of gastrointestinal symptoms without affecting plasma concentrations of tramiprosate . Furthermore, the efficacy of ALZ-801 has been shown to be particularly significant in patients who are homozygous for the ε4 allele of the apolipoprotein E gene (APOE4), a high-risk population for AD .

安全和危害

属性

IUPAC Name |

3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRFNYKMSAZBI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)- | |

CAS RN |

1034190-08-3 | |

| Record name | Valiltramiprosate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALILTRAMIPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)

![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)

![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)